molecular formula C22H26ClN3O5 B2976883 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898416-70-1

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2976883
CAS No.: 898416-70-1
M. Wt: 447.92
InChI Key: XMJDXYOPOOMHGX-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26ClN3O5 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Synthesis

  • Molecular Interaction Studies : The study of molecular interactions of specific compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a structurally related compound), with CB1 cannabinoid receptors, provides insights into the compound's binding mechanism and energetics. Such research aids in understanding the steric and electrostatic requirements for receptor binding, which can be pivotal for designing receptor-specific drugs or probes (Shim et al., 2002).

  • Synthesis of Heterocyclic Compounds : The creation of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities showcases the importance of heterocyclic chemistry in developing new therapeutic agents. These findings highlight the potential for synthesizing compounds with specific biological activities by manipulating the heterocyclic core and substituents (Bektaş et al., 2007).

Biological Activities

  • Antimicrobial and Anticonvulsant Activities : The synthesis of various derivatives of heterocyclic compounds, such as 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, and their evaluation for anticonvulsant and antimicrobial activities, demonstrate the potential of such compounds in therapeutic applications. These activities are crucial for the development of new treatments for infections and seizures, indicating a broad spectrum of applicability for compounds with similar structures (Aytemir et al., 2004).

  • Genotoxicity and Metabolic Activation : Understanding the genotoxicity of compounds, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, and their metabolic activation pathways is crucial for assessing the safety and potential side effects of chemical compounds. This knowledge is integral to drug development, ensuring that compounds with therapeutic potential do not have adverse genotoxic effects (Kalgutkar et al., 2007).

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)25-6-4-24(5-7-25)14-19-13-20(27)21(15-30-19)31-16-22(28)26-8-10-29-11-9-26/h1-3,12-13,15H,4-11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDXYOPOOMHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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